Computed Lipophilicity (XLogP3) Tuning: A Head-to-Head Comparison with Mono-Substituted Analogs [1][2][3]
The target compound's XLogP3 value of 1.8 represents a deliberate midpoint between the higher lipophilicity of 4-bromobenzylamine (XLogP3 = 1.9) and the lower lipophilicity of 3-methylbenzylamine (XLogP3 = 1.3). This intermediate lipophilicity can be critical for optimizing membrane permeability and reducing off-target binding, a balance neither mono-substituted analog achieves. [1][2][3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-Bromobenzylamine: XLogP3 = 1.9; 3-Methylbenzylamine: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = -0.1 (vs. 4-bromobenzylamine); ΔXLogP3 = +0.5 (vs. 3-methylbenzylamine) |
| Conditions | Property computed by XLogP3 3.0 algorithm and reported in PubChem (2025 release). |
Why This Matters
This demonstrates a measurable difference in a key physicochemical parameter, allowing scientists to select this compound specifically to achieve a lipophilicity profile that is unattainable with the mono-substituted alternatives.
- [1] PubChem. (2025). Compound Summary for CID 21756143, (4-Bromo-3-methylphenyl)methanamine. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 77571, 4-Bromobenzylamine. National Library of Medicine. View Source
- [3] PubChem. (2025). Compound Summary for CID 66015, 3-Methylbenzylamine. National Library of Medicine. View Source
